![molecular formula C10H11ClN4 B3429344 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole CAS No. 73963-34-5](/img/structure/B3429344.png)
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole
Overview
Description
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is a chemical compound with the CAS Number: 108347-91-7 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 5-(3-chloropropyl)-1H-tetraazole .
Molecular Structure Analysis
The molecular structure of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is crucial for its reactivity and applications. It contains a chloropropyl group attached to a tetrazole moiety, allowing for versatile chemical reactions due to the presence of both reactive chloro and tetrazole groups.Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole are not available, related compounds with 3-chloropropyl groups have been studied. For example, (3-tert-butylperoxy)propyl)trimethoxysilane, synthesized from (3-chloropropyl) trimethoxysilane, exhibits properties of both a coupling agent and initiator for polymerization .Scientific Research Applications
Docking Studies and Crystal Structure
Tetrazole derivatives have been examined for their structural characteristics and potential biological activity. For example, docking studies and the crystal structure of tetrazole derivatives have provided insights into their orientation and interaction within the active site of enzymes, such as cyclooxygenase-2 (COX-2), suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Green Synthesis Applications
Tetrazole derivatives have been utilized in green chemistry applications. For instance, Fe3O4@SiO2 nanoparticle-supported ionic liquids based on 5-phenyl-1H-tetrazole have demonstrated high activity in the synthesis of 1-carbamoyl-1-phenylureas, highlighting a novel and eco-friendly catalytic process (Nasrollahzadeh et al., 2018).
Antimicrobial Activity
Some substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) acetohydrazides have been synthesized and screened for antimicrobial activity, demonstrating significant antibacterial and antifungal properties (Mohite & Bhaskar, 2010).
Proton Conductivity
N-heterocyclic molecules like 5-(4-(3-trimethoxysilyl)propoxy)phenyl)-1H-tetrazole have been explored for their potential as proton conducting functional groups for proton exchange membrane (PEM) applications, indicating their importance in fuel cell technology (Wang et al., 2012).
Anti-corrosive Behavior
Research on tetrazole derivatives has also extended to their application as corrosion inhibitors for metals in acidic media. For example, a study on the adsorption behavior of tetrazole derivatives on copper surfaces provided valuable insights into their anti-corrosive properties (Bourzi et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-(3-chloropropyl)-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALGHUJUPOTHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275218 | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
CAS RN |
73963-34-5 | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73963-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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